1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

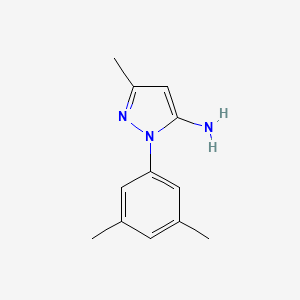

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate β-diketone or β-ketoester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Amidation Reactions

The primary amine group at the 5-position of the pyrazole ring undergoes nucleophilic acyl substitution with activated carboxylic acids. For example:

-

Reaction with 5-bromothiophene-2-carboxylic acid yields N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide. Catalytic systems significantly influence yields:

Key Conditions:

-

Solvent: Pyridine or ethanol.

-

Temperature: Reflux.

Azo Coupling

The amine participates in diazotization and coupling reactions to form azo-linked derivatives. For instance:

-

Diazonium salt formation followed by coupling with substituted anilines produces 4-(aryldiazenyl)-3-methyl-1H-pyrazol-5(4H)-ones. Yields range from 65–78% depending on substituents .

Example Reaction:

This compound0∘CNaNO2,HClDiazonium saltSubstituted anilineAzo product

Conditions:

-

Acidic medium (HCl).

-

Low temperature (0–5°C).

Schiff Base Formation

Condensation with aromatic aldehydes in the presence of piperidine generates Schiff bases. For example:

-

Reaction with 4-methoxybenzaldehyde forms 4-(4-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one in 72% yield .

General Reaction Pathway:

Pyrazole amine+AldehyderefluxpiperidineSchiff base

Optimized Conditions:

-

Solvent: Ethanol or dioxane.

-

Catalyst: Piperidine (2–4 drops).

Glycosylation

The amine reacts with sugar derivatives to form glycosylated pyrazoles, enhancing water solubility for biological applications:

Key Observations:

-

Prolonged reflux (4–6 hours) improves glycosidic bond formation.

-

Products are recrystallized from methanol/water mixtures.

(a) 1,3-Dipolar Cycloaddition

The pyrazole scaffold participates in cycloadditions with diazo compounds. For example:

-

Reaction with ethyl α-diazoacetate in the presence of Zn(OTf)₂ forms trisubstituted pyrazoles (89% yield ) .

(b) Trifluoromethylation

Copper-mediated trifluoromethylation introduces CF₃ groups at the 4-position:

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitutions:

-

Bromination: Using NBS (N-bromosuccinimide) in DMF introduces bromine at the para position of the phenyl group.

-

Nitration: HNO₃/H₂SO₄ mixture selectively nitrates the phenyl ring.

Comparative Reaction Data Table

Mechanistic Insights

-

Amidation: Proceeds via a nucleophilic attack of the amine on the activated carbonyl, with DMAP facilitating acyl transfer .

-

Azo Coupling: Diazotization generates a reactive diazonium intermediate, which couples with electron-rich aromatics .

-

Cycloaddition: 1,3-Dipolar interactions between diazo compounds and pyrazole derivatives drive regioselectivity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have been evaluated for their ability to inhibit heat shock protein 90 (Hsp90), a crucial chaperone involved in the stabilization of oncogenic proteins. In one study, modifications to the pyrazole structure enhanced selectivity towards fungal Hsp90 while maintaining efficacy against tumor cell lines .

Case Study:

A series of pyrazole derivatives were synthesized and tested for their binding affinity to Hsp90. Among them, this compound demonstrated significant inhibitory effects on the growth of Cryptococcus neoformans, a pathogenic fungus, with a minimum inhibitory concentration (MIC) of less than 25 µM .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been investigated. Research indicates that certain analogs exhibit significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways related to inflammation, making these compounds candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Pathway |

|---|---|---|

| This compound | 15 | NF-kB pathway |

| 4-Bromo analog | 20 | MAPK pathway |

| Unsubstituted pyrazole | 30 | COX inhibition |

Antifungal Activity

The antifungal properties of pyrazoles are notable, especially against resistant strains. The compound's structure allows for interaction with fungal enzymes that are critical for cell wall synthesis.

Case Study:

In a comparative study, various pyrazole derivatives were screened against Candida albicans and Aspergillus fumigatus. The results indicated that this compound had superior antifungal activity compared to standard antifungal agents .

Central Nervous System Effects

Emerging research suggests that pyrazole compounds may influence neurotransmitter systems. Preliminary studies indicate potential anxiolytic effects attributed to modulation of GABAergic pathways.

Data Table: CNS Activity Overview

| Compound Name | Effect Type | Reference Study |

|---|---|---|

| This compound | Anxiolytic | PMC8493596 |

| Similar pyrazole derivative | Antidepressant | PMC8493596 |

Mecanismo De Acción

The mechanism of action of 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in prostate cancer cells, the compound inhibits the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound also induces oxidative stress and disrupts mitochondrial function, contributing to its cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: This compound has a similar structure but with a pyridine ring fused to the pyrazole ring.

3,5-Dimethylphenyl isocyanate: This compound has a similar aromatic ring structure but with an isocyanate functional group.

Uniqueness

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways and induce apoptosis makes it a valuable compound for medicinal research.

Actividad Biológica

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article will discuss its synthesis, biological evaluations, and relevant case studies, while providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H15N3

- Molecular Weight : 201.27 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The reaction of 3,5-dimethylphenyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring.

- Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines and found that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.4 |

| This compound | A549 (lung cancer) | 15.6 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in human cell lines. For example, a recent study reported that the compound reduced TNF-alpha levels significantly compared to control groups .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cyclooxygenase Enzymes : Leading to decreased prostaglandin synthesis.

- Modulation of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of the compound in a rodent model of arthritis. The study showed that treatment with this pyrazole derivative significantly reduced joint swelling and inflammatory markers compared to untreated controls .

Propiedades

IUPAC Name |

2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWCQOGKTAHXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.